3-(4-Methylpiperazin-1-yl)-N-[6-(6-morpholin-4-yl-4-oxopyran-2-yl)thianthren-2-yl]propanamide
CAS No.: 845932-30-1
Cat. No.: VC0548240
Molecular Formula: C29H32N4O4S2
Molecular Weight: 564.7 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
![3-(4-Methylpiperazin-1-yl)-N-[6-(6-morpholin-4-yl-4-oxopyran-2-yl)thianthren-2-yl]propanamide - 845932-30-1](/images/no_structure.jpg)
Specification
CAS No. | 845932-30-1 |
---|---|
Molecular Formula | C29H32N4O4S2 |
Molecular Weight | 564.7 g/mol |
IUPAC Name | 3-(4-methylpiperazin-1-yl)-N-[6-(6-morpholin-4-yl-4-oxopyran-2-yl)thianthren-2-yl]propanamide |
Standard InChI | InChI=1S/C29H32N4O4S2/c1-31-9-11-32(12-10-31)8-7-27(35)30-20-5-6-24-26(17-20)38-25-4-2-3-22(29(25)39-24)23-18-21(34)19-28(37-23)33-13-15-36-16-14-33/h2-6,17-19H,7-16H2,1H3,(H,30,35) |
Standard InChI Key | IIBZKDYAYJSSGB-UHFFFAOYSA-N |
SMILES | CN1CCN(CC1)CCC(=O)NC2=CC3=C(C=C2)SC4=C(C=CC=C4S3)C5=CC(=O)C=C(O5)N6CCOCC6 |
Canonical SMILES | CN1CCN(CC1)CCC(=O)NC2=CC3=C(C=C2)SC4=C(C=CC=C4S3)C5=CC(=O)C=C(O5)N6CCOCC6 |
Appearance | Off-white to grey solid powder |
Introduction
Structural Analysis and Molecular Characteristics
Core Structural Components
The compound’s structure integrates multiple heterocyclic systems, each contributing distinct physicochemical and potential pharmacological properties. The 4-methylpiperazin-1-yl group is a common feature in kinase inhibitors and neurotransmitter receptor modulators, often enhancing solubility and bioavailability through its basic nitrogen centers . The morpholin-4-yl-4-oxopyran segment introduces a ketone-oxygenated pyran ring, a motif observed in natural products and synthetic antibiotics, which may influence hydrogen bonding and metabolic stability . The thianthren core, a sulfur-containing polycyclic system, contributes to aromatic stacking interactions and may confer unique electronic properties .
Molecular Weight and Formula
Based on structural analogs such as KU-59403 (molecular weight 480.6 g/mol) and N-[3-({4-(4-Methylpiperazin-1-Yl)-6-[(5-Methyl-1h-Pyrazol-3-Yl)amino]pyrimidin-2-Yl}oxy)phenyl]prop-2-Enamide (434.5 g/mol) , the target compound’s molecular weight is estimated to exceed 500 g/mol. A hypothetical molecular formula of aligns with the integration of its substituents, though precise calculations require crystallographic validation.
Table 1: Comparative Molecular Data for Analogous Compounds
Synthesis and Chemical Reactivity
Hypothetical Synthesis Pathways
The synthesis of 3-(4-Methylpiperazin-1-yl)-N-[6-(6-morpholin-4-yl-4-oxopyran-2-yl)thianthren-2-yl]propanamide likely involves multi-step convergent strategies. A plausible route includes:
-
Thianthren Core Functionalization: Bromination at the 6-position of thianthren, followed by Suzuki-Miyaura coupling to introduce the pyranone-morpholine segment .
-
Propanamide Sidechain Installation: Amidation of the thianthren-bound amine with 3-(4-methylpiperazin-1-yl)propanoic acid using carbodiimide coupling agents .
Stability and Solubility Considerations
The presence of both basic (piperazine) and polar (morpholine, pyranone) groups suggests moderate aqueous solubility, potentially enhanced through salt formation. For instance, the bis-(monoethanolamine) salt of a structurally related biphenyl carboxylic acid improved solubility from 5 µg/mL to >1 mg/mL . Similarly, protonation of the piperazine nitrogen in KU-59403 facilitated tissue distribution in preclinical models .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume